molecular formula C27H24N4O3S2 B2571855 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 932313-47-8

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2571855
CAS No.: 932313-47-8
M. Wt: 516.63
InChI Key: KNTSDRZIGVUEKJ-UHFFFAOYSA-N
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Description

The compound 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a heterocyclic molecule featuring a fused pyrimido-thiazine core substituted with a benzyl group, a sulfone moiety (5,5-dioxido), and a thioacetamide side chain linked to a 3,4-dimethylphenyl group. The sulfone group enhances polarity and metabolic stability, while the dimethylphenyl acetamide moiety may influence binding affinity and selectivity.

Properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S2/c1-18-12-13-21(14-19(18)2)29-25(32)17-35-27-28-15-24-26(30-27)22-10-6-7-11-23(22)31(36(24,33)34)16-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTSDRZIGVUEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound characterized by its unique structural features that include a thiazine core fused with a pyrimidine ring. This compound has garnered attention due to its potential biological activities , particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C25H22N4O3S2C_{25}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of approximately 518.61 g/mol. The structure includes key functional groups such as a benzyl group and an acetamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC25H22N4O3S2C_{25}H_{22}N_{4}O_{3}S_{2}
Molecular Weight518.61 g/mol
CAS Number950470-52-7

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that require specific reagents and conditions to ensure high yields and purity. Common methods include refluxing in organic solvents like dimethylformamide or dichloromethane.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity . The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 50 μg/mL in certain studies . The presence of the thiazine and pyrimidine rings may contribute to its ability to disrupt microbial cell functions.

Anticancer Properties

In vitro studies have suggested that this compound exhibits anticancer properties , particularly against tumorigenic cell lines. For instance, derivatives of similar thiazine compounds have demonstrated selective cytotoxicity against specific cancer cells while sparing normal cells. One study reported EC50 values for related compounds ranging from 28 to 290 ng/mL against tumorigenic cell lines .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of thiazine derivatives, including this compound, showing significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
    • The compound was tested alongside standard antibiotics and demonstrated comparable or superior efficacy.
  • Cytotoxicity Assessment :
    • In a cytotoxicity assay involving various cancer cell lines (e.g., WI-38 VA-13), the compound exhibited selective cytotoxicity at low concentrations.
    • The results indicated that the compound could potentially serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.

The biological activity of this compound is hypothesized to involve inhibition of key enzymes involved in cell proliferation and microbial metabolism. Molecular docking studies suggest that it may act as an inhibitor of tyrosine kinases and other critical enzymes involved in signaling pathways related to cancer progression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with thiazolo-pyrimidine derivatives synthesized in , such as (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a, 11b) and pyrimido-quinazoline derivatives (12). Key differences include:

Property Target Compound Compound 11a Compound 12
Core Structure Benzo[c]pyrimido[4,5-e][1,2]thiazine Thiazolo[3,2-a]pyrimidine Pyrimido[2,1-b]quinazoline
Substituents 6-Benzyl, 5,5-dioxido, thioacetamide-linked 3,4-dimethylphenyl 2,4,6-Trimethylbenzylidene, 5-methylfuran, cyano 5-Methylfuran, anthranilic acid-derived quinazoline
Molecular Formula C₃₂H₂₈N₄O₃S₂ (estimated) C₂₀H₁₀N₄O₃S C₁₇H₁₀N₄O₃
Key Functional Groups Sulfone, thioether, acetamide Cyano, ketone, benzylidene Cyano, ketone, amide

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs like 11a (243–246°C) and 12 (268–269°C) suggest that fused heterocycles with polar groups (e.g., cyano, sulfone) exhibit high thermal stability .
  • Solubility : The sulfone and acetamide groups in the target compound likely enhance aqueous solubility compared to the lipophilic benzylidene and furan substituents in 11a/b.
  • Spectroscopic Data :
    • IR : The target compound’s sulfone group would show strong absorption near 1300–1150 cm⁻¹ (asymmetric S=O stretch), absent in 11a/b .
    • NMR : The 3,4-dimethylphenyl group would produce distinct aromatic proton signals (δ 6.5–7.5 ppm) and methyl resonances (δ ~2.2 ppm), contrasting with the benzylidene protons (δ ~7.9–8.0 ppm) in 11a/b .

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